

# Properties of 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

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## Compound of Interest

**Compound Name:** 6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid

**Cat. No.:** B1462919

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An In-depth Technical Guide to **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**: Properties, Applications, and Experimental Protocols

## Introduction

**6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** is a specialized heterocyclic organic compound of significant interest to researchers in medicinal chemistry and materials science. Its molecular architecture, combining a reactive boronic acid on a pyridine scaffold with a strategically positioned protecting group, makes it a valuable building block in modern synthetic chemistry. The primary utility of this reagent lies in its application in the Suzuki-Miyaura cross-coupling reaction, a Nobel prize-winning method for the formation of carbon-carbon bonds.<sup>[1]</sup> This reaction enables the synthesis of complex biaryl and heteroaryl structures, which are prevalent motifs in a wide range of pharmaceuticals and functional materials.<sup>[2][3][4]</sup>

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**. It moves beyond a simple recitation of facts to explain the causality behind its reactivity and the logic of its application in experimental design. We will dissect its structural features, explore its role in the Suzuki-Miyaura coupling, provide validated experimental protocols, and detail the necessary safety and handling procedures.

# Part 1: Physicochemical Properties and Structural Analysis

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. This section details the core attributes of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** and analyzes the function of its constituent parts.

## Core Properties

The key physicochemical data for this compound are summarized below for quick reference.

Property	Value	Reference(s)
CAS Number	663955-80-4	[5][6][7]
Molecular Formula	C <sub>13</sub> H <sub>14</sub> BNO <sub>4</sub>	[5][6][7][8]
Molecular Weight	259.1 g/mol	[6][7][8]
Appearance	White to off-white solid	[9]
Purity	Typically ≥95%	[5][7]
Synonyms	(6-((4-Methoxybenzyl)oxy)pyridin-3-yl)boronic acid, {6-[(4-Methoxyphenyl)methoxy]pyridin-3-yl}boronic acid	[5]

## Structural Dissection

The compound's reactivity and utility are best understood by examining its two primary functional components: the pyridine-3-ylboronic acid core and the 4-methoxybenzyl (PMB) protecting group.

Caption: Chemical structure and functional components.

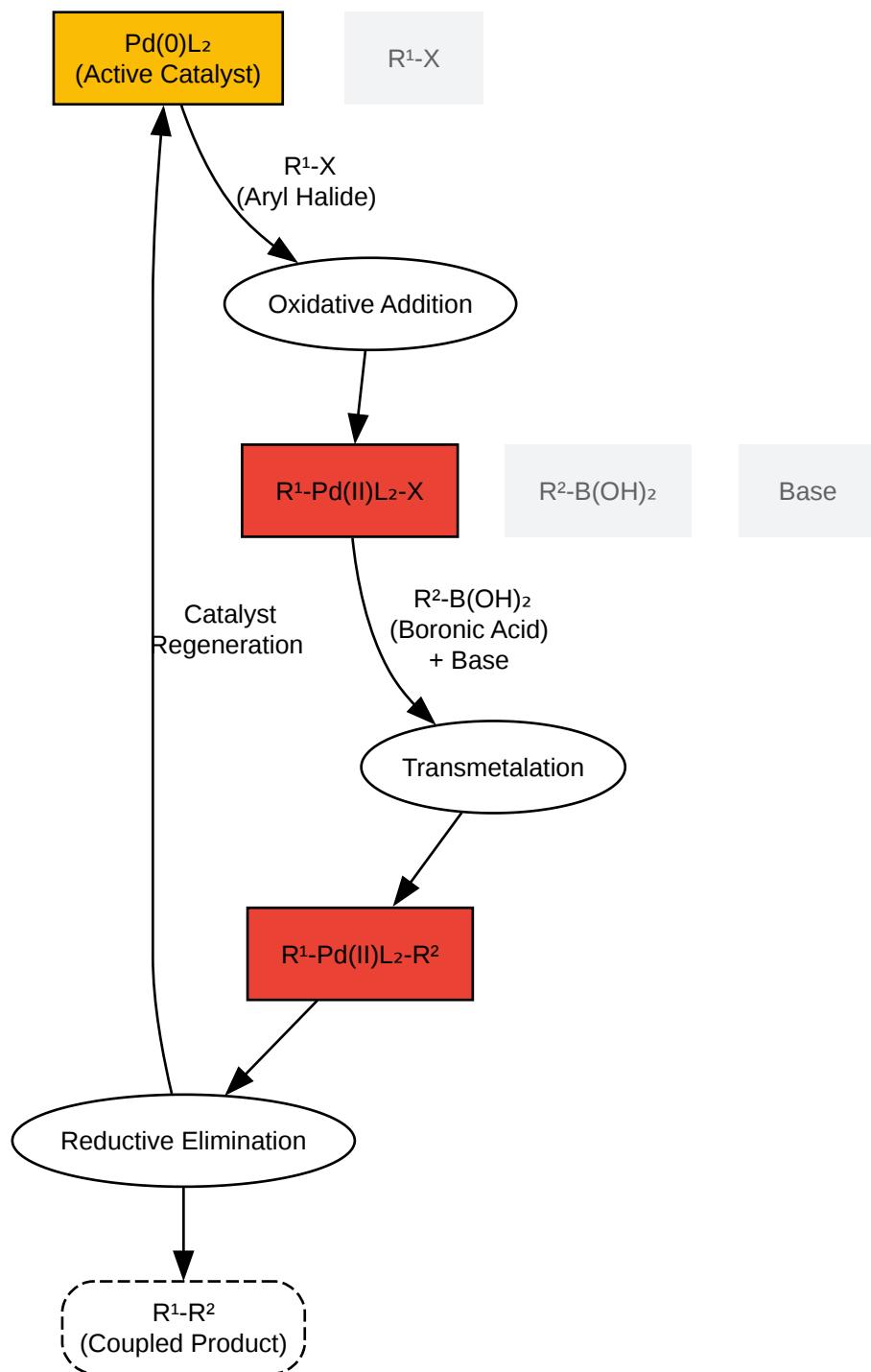
- Pyridine-3-ylboronic Acid Moiety: This is the workhorse of the molecule for C-C bond formation. The boronic acid group, positioned at the 3-position of the pyridine ring, is poised to engage in the transmetalation step of the palladium catalytic cycle.[4] Its placement at the 3-position is significant; unlike a 2-pyridyl boronic acid, it experiences less steric hindrance and reduced potential for the pyridine nitrogen to chelate and inhibit the palladium catalyst—a phenomenon often referred to as the "2-pyridyl problem".[3]
- 4-Methoxybenzyl (PMB) Protecting Group: The ether linkage at the 6-position is protected by a 4-methoxybenzyl (PMB) group. The PMB group is a versatile and widely used protecting group for alcohols and phenols due to its robustness under a variety of non-acidic reaction conditions.[10][11] The electron-donating methoxy group on the benzyl ring makes this ether particularly susceptible to cleavage under specific, controlled conditions. It can be readily removed with strong acids like trifluoroacetic acid (TFA) or, more uniquely, through oxidative cleavage using reagents such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).[10][12][13] This orthogonality allows for selective deprotection in the presence of other acid-labile or hydrogenation-sensitive groups.

## Part 2: Applications in Organic Synthesis

The primary application for this reagent is the construction of heteroaromatic scaffolds via the Suzuki-Miyaura cross-coupling reaction.

### The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed process that couples an organoboron compound (like our title compound) with an organohalide or triflate.[1][14] Its popularity stems from its mild reaction conditions, tolerance for a wide array of functional groups, and the generally low toxicity of the boron-containing reagents.[4][14] The reaction proceeds through a well-established catalytic cycle.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

Using **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** as the "**R<sup>2</sup>-B(OH)<sub>2</sub>**" component allows for the direct installation of a protected hydroxypyridine moiety onto a variety of aromatic

or heteroaromatic rings ("R<sup>1</sup>"). This is a key strategy in drug discovery for generating libraries of novel compounds for biological screening.

## Causality in Experimental Design

A successful Suzuki coupling is not merely about mixing reagents; it is about controlling the kinetics and stability of intermediates in the catalytic cycle.

- **Choice of Catalyst:** While many palladium catalysts can be effective, those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or RuPhos) are often superior for coupling heteroaryl compounds. They promote the rate-limiting oxidative addition step and stabilize the active Pd(0) species. For general-purpose coupling, catalysts like Pd(dppf)Cl<sub>2</sub> are often a reliable starting point.<sup>[2]</sup>
- **Role of the Base:** The base is critical. It activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)<sub>3</sub>]<sup>-</sup>), which facilitates the transmetalation step. <sup>[1]</sup> Inorganic bases like K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub> are commonly used. The choice of base can significantly impact yield, with stronger bases sometimes accelerating the reaction but also promoting side reactions like protodeboronation (the undesired cleavage of the C-B bond).
- **Solvent System:** A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is frequently employed. Water can be beneficial, not only for dissolving the inorganic base but also for influencing the speciation of the boronic acid and facilitating the formation of key Pd-OH intermediates.<sup>[2]</sup>

## Part 3: Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems. Each step is designed to ensure the reaction proceeds efficiently and that the outcome can be reliably assessed.

### Protocol for a Typical Suzuki-Miyaura Coupling

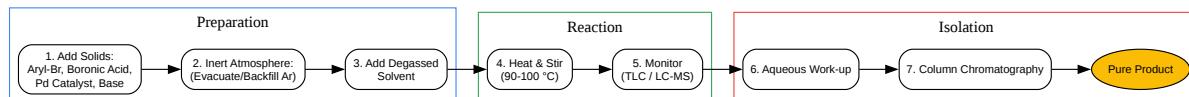
This procedure details the coupling of **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** with a generic aryl bromide.

Reagents & Equipment:

- Aryl Bromide (1.0 equiv)
- **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** (1.2 equiv)
- Pd(dppf)Cl<sub>2</sub> (0.03 equiv, 3 mol%)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>) (2.5 equiv)
- 1,4-Dioxane and Water (4:1 v/v)
- Schlenk flask or microwave vial, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

#### Step-by-Step Methodology:

- **Vessel Preparation:** To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), **6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** (1.2 equiv), Pd(dppf)Cl<sub>2</sub> (0.03 equiv), and K<sub>2</sub>CO<sub>3</sub> (2.5 equiv).
- **Inerting:** Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the catalyst.
- **Solvent Addition:** Add the degassed solvent mixture (1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically set at 0.1 M with respect to the limiting aryl bromide.
- **Reaction Execution:** Heat the reaction mixture to 90-100 °C with vigorous stirring.
- **Monitoring:** Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. The disappearance of the aryl bromide is a key indicator of completion.
- **Work-up:** Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure.
- **Purification:** The crude product is typically purified by column chromatography on silica gel.



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Caption: Experimental workflow for Suzuki-Miyaura coupling.

## Protocol for PMB Deprotection (Acidic Cleavage)

This protocol describes the removal of the PMB protecting group to yield the corresponding 6-hydroxypyridine derivative.

Reagents & Equipment:

- PMB-protected compound (1.0 equiv)
- Trifluoroacetic Acid (TFA)
- Dichloromethane (DCM)
- Round-bottom flask, magnetic stirrer

Step-by-Step Methodology:

- Dissolution: Dissolve the PMB-protected compound in dichloromethane (DCM).
- Acid Addition: Add Trifluoroacetic Acid (TFA) (typically 10-20% v/v). The use of TFA does not typically cleave standard benzyl esters, providing a degree of selectivity.[10]
- Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
- Quenching & Work-up: Carefully concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in ethyl acetate and wash cautiously with saturated aqueous sodium

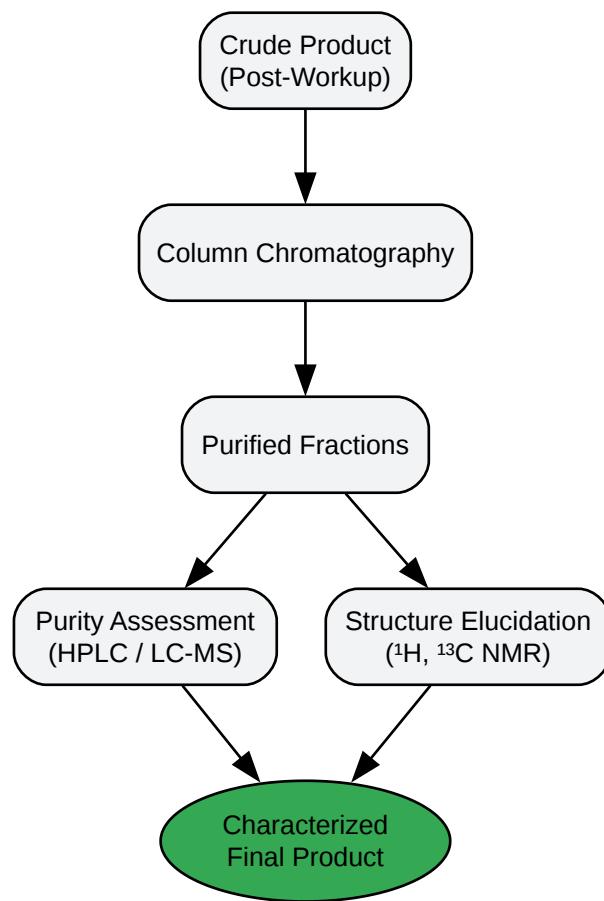
bicarbonate solution until the aqueous layer is basic, followed by a brine wash.

- Isolation: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate to yield the deprotected product, which may require further purification.

## Analytical Characterization Workflow

Unambiguous characterization is essential for validating the outcome of the synthesis.

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile/water containing 0.1% formic acid is a standard starting point.[15]
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product, providing strong evidence of a successful reaction.[16][17]
- NMR Spectroscopy: Provides definitive structural elucidation.
  - $^1\text{H}$  NMR: Will show characteristic shifts for the newly formed biaryl system and the disappearance of the PMB group's signals (methoxy singlet ~3.8 ppm, benzylic  $\text{CH}_2$  singlet ~5.2-5.4 ppm).
  - $^{13}\text{C}$  NMR: Confirms the carbon skeleton of the product.
  - $^{11}\text{B}$  NMR: Can be used to confirm the complete consumption of the boronic acid starting material. The boronic acid signal will disappear upon successful coupling.[15][18]



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Caption: Post-synthesis analytical workflow.

## Part 4: Handling, Storage, and Safety

Adherence to proper safety and handling protocols is non-negotiable in a research environment.

### Safety Profile

**6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid**, like many boronic acids, is an irritant. Appropriate personal protective equipment (PPE) must be worn at all times.

Hazard Type	GHS Statement(s)	Precautionary Statement(s)	Reference(s)
Health Hazards	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352 : IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water.	[6][19][20]

## Storage and Stability

Boronic acids can undergo dehydration upon standing to form cyclic anhydride trimers known as boroxines. While this process is often reversible under reaction conditions, it can complicate stoichiometry.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration (2-8°C) under an inert atmosphere (Argon or Nitrogen) is recommended for long-term stability.[9][21]
- Stability: Avoid prolonged exposure to moisture and air.

## Handling Procedures

- Handle the solid compound in a chemical fume hood to avoid inhalation of dust.[19]
- Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [20]
- Avoid creating dust when weighing or transferring the material.
- In case of a spill, sweep up the solid material carefully and place it in a suitable container for disposal. Avoid generating dust.[22]

## Conclusion

**6-(4-Methoxybenzyloxy)pyridin-3-ylboronic acid** is a highly functionalized and versatile building block for synthetic chemistry. Its utility is centered on the robust and predictable nature of the Suzuki-Miyaura cross-coupling reaction. By understanding the interplay between its core structure, the role of the PMB protecting group, and the mechanistic nuances of the catalytic cycle, researchers can confidently employ this reagent to construct complex molecular architectures. The protocols and data presented in this guide provide a solid, field-proven foundation for its successful application in drug discovery and materials science endeavors.

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